5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide
CAS No.: 1223950-10-4
Cat. No.: VC11868007
Molecular Formula: C28H30N4O4S
Molecular Weight: 518.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223950-10-4 |
|---|---|
| Molecular Formula | C28H30N4O4S |
| Molecular Weight | 518.6 g/mol |
| IUPAC Name | 5-[1-[2-(3-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
| Standard InChI | InChI=1S/C28H30N4O4S/c1-2-20-9-7-10-21(17-20)30-26(34)19-32-24-13-4-3-12-23(24)27(35)31(28(32)36)15-6-5-14-25(33)29-18-22-11-8-16-37-22/h3-4,7-13,16-17H,2,5-6,14-15,18-19H2,1H3,(H,29,33)(H,30,34) |
| Standard InChI Key | XTTAVJCRIAUCKJ-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
| Canonical SMILES | CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
Introduction
5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide is a complex organic compound featuring a tetrahydroquinazoline core structure, which is known for its diverse biological activities. The presence of various functional groups, including a thiophene moiety and a carbamoyl group, contributes to its potential pharmacological properties and chemical reactivity.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including standard techniques such as refluxing in organic solvents and purification through chromatography. Although specific synthesis protocols are not detailed in available sources, they typically involve cyclization and functionalization techniques common in heterocyclic chemistry.
Potential Biological Activities
Given its complex structure, this compound may exhibit diverse biological activities. Interaction studies are crucial for understanding how it interacts with biological systems. These studies could include binding affinity assays and cellular activity tests to elucidate its mechanism of action.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide. For example:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methylthiofentanyl | C21H28N2OS | Opioid analgesic; similar nitrogen-containing heterocycles |
| Ethyl 3,5-dimethyl-1-(4-methylphenyl)-4,6-dioxo | C23H22N2O7S | Dioxo groups; potential for similar reactivity |
| N-cyclopentyl-5-(1-{[(3-ethylphenyl)carbamoyl]methyl} | C29H34N4O4S | Related structural motifs; similar pharmacological potential |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume